ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate
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Overview
Description
Scientific Research Applications
Ethyl Carbamate in Scientific Research
Ethyl Carbamate (Urethane) Overview
Ethyl carbamate (EC), or urethane, is a compound with a wide range of applications in scientific research due to its chemical properties. Although not the exact compound , ethyl carbamate shares part of the name and may offer insights into potential research applications for related compounds. It is known for its presence in fermented foods and beverages and has been the subject of toxicological studies due to its carcinogenic properties. Research focuses on its formation mechanisms, detection methods, and strategies to mitigate its presence in consumer products (Weber & Sharypov, 2009).
Detection and Analysis Techniques
The detection and quantification of ethyl carbamate in various matrices are crucial for monitoring its levels in foods and beverages. Advanced analytical techniques, such as gas chromatography coupled to mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC), are employed to identify and quantify ethyl carbamate even at low concentrations. These methodologies could potentially be adapted for studying related compounds in scientific research to ensure accurate and sensitive detection (Weber & Sharypov, 2009).
Applications in Model Studies
Ethyl carbamate and related compounds have been used in model studies to understand carcinogenic mechanisms and the metabolic pathways of xenobiotics in organisms. For instance, its transformation products and interaction with biological macromolecules provide insights into the metabolic activation and detoxification processes, which are valuable for toxicological research (Field & Lang, 1988).
Safety and Hazards
Properties
IUPAC Name |
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-13(19)16-12(18)10-8-15-17(11(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGANPQJMBGCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126997 |
Source
|
Record name | Carbamic acid, [(2,5-dihydro-5-imino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477853-59-1 |
Source
|
Record name | Carbamic acid, [(2,5-dihydro-5-imino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.